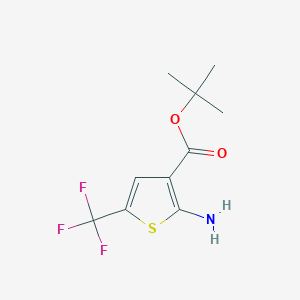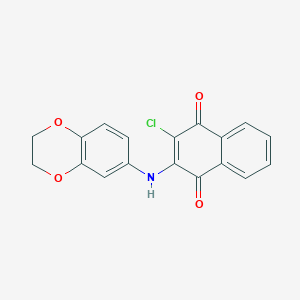
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1,4-benzodioxin, a component of the compound , has been reported. The IUPAC Standard InChI is InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 .Scientific Research Applications
Synthesis and Biological Evaluation
1,4-Naphthoquinones, including derivatives like 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone, are significant in organic synthesis, often used to create pharmaceutically active agents. The synthesis and biological evaluation of similar compounds have been studied, revealing applications in cytotoxicity and antioxidant activity. These compounds, through molecular docking and bioactivity screenings, show potential in the development of new drugs and therapeutic agents (Kumar et al., 2019).
Antibacterial Activity
Research on derivatives of 2,3-dichloro-1,4-naphthoquinone has shown that these compounds exhibit a broad spectrum of biological activity against pathogenic Gram-positive and Gram-negative bacteria. These findings indicate potential applications in developing new antibacterial agents (Choudhari et al., 2019).
Antifungal and Antimicrobial Properties
A range of 2-arylamino-3-chloro-1,4-naphthoquinone derivatives, similar to the compound , have demonstrated significant antifungal activity against organisms like Candida albicans. This suggests the potential for these compounds in antifungal and broader antimicrobial applications (Tuyun et al., 2015).
Antineoplastic Potential
The structure and biological activity of various derivatives of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone have been studied, revealing their antiproliferative activities in various cancer cells. This suggests potential applications in designing antineoplastic agents (Pal et al., 2013).
Synthesis and Potential Pharmaceutical Applications
Other research focuses on the synthesis of 1,4-naphthoquinone derivatives, including studies on their interactions with serum albumin proteins and their effects on cytotoxicity. These findings contribute to the understanding of the pharmaceutical applications of these compounds (Jali et al., 2014).
Catalase Inhibition and Antimicrobial Effects
New derivatives synthesized from 2,3-dichloro-1,4-naphthoquinone have shown antimicrobial activity and the ability to inhibit catalase activity. This indicates their potential in the development of antimicrobial agents and in studies related to enzyme inhibition (Kurban et al., 2019).
Mechanism of Action
While the specific mechanism of action for 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is not explicitly stated, sulfonamides, which are structurally similar, are known to inhibit the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication .
Properties
IUPAC Name |
2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c19-15-16(18(22)12-4-2-1-3-11(12)17(15)21)20-10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9,20H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXUFXQUBTIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
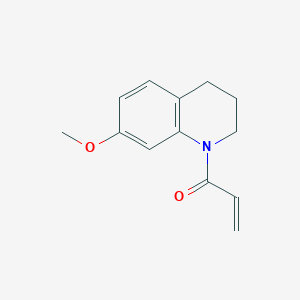

![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)

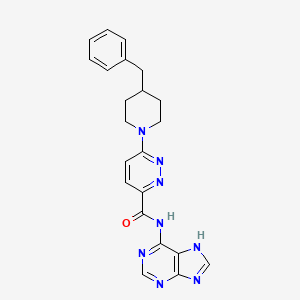
![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide](/img/structure/B2402794.png)
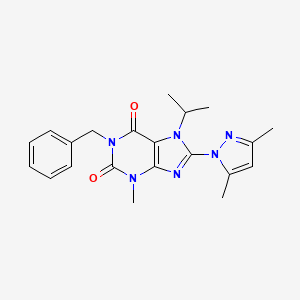

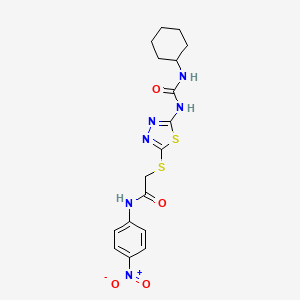

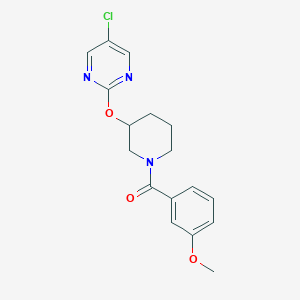
![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)
